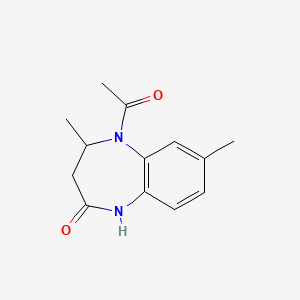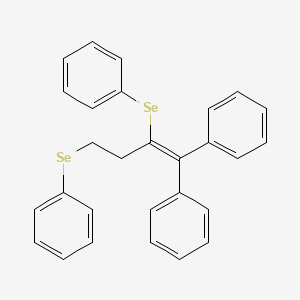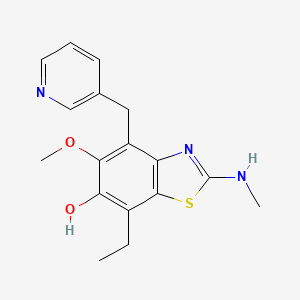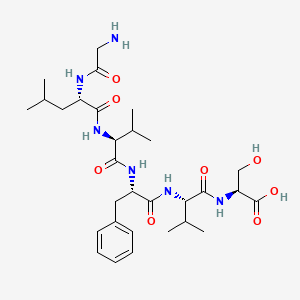![molecular formula C17H17NOS B14210959 2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzoxazole CAS No. 820961-97-5](/img/structure/B14210959.png)
2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzoxazole is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is part of the benzoxazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to an oxazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzoxazole typically involves the use of 2-aminophenol as a precursor. One common method includes the reaction of 2-aminophenol with aryl aldehydes under solvent-free conditions at elevated temperatures, often catalyzed by phosphonium acidic ionic liquids . This method yields high purity and good yields of the desired benzoxazole derivatives.
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems, such as nanocatalysts and metal catalysts, enhances the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxazole ring to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma.
Wirkmechanismus
The mechanism of action of 2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzoxazole involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the growth of microorganisms by interfering with their cellular processes. Its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazole: The parent compound with a simpler structure.
2-Phenylbenzoxazole: Lacks the sulfanyl and phenylbutan-2-yl groups.
2-Methylbenzoxazole: Contains a methyl group instead of the phenylbutan-2-yl moiety.
Uniqueness
2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzoxazole is unique due to the presence of the sulfanyl group and the phenylbutan-2-yl moiety, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
820961-97-5 |
|---|---|
Molekularformel |
C17H17NOS |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
2-[(2R)-2-phenylbutan-2-yl]sulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C17H17NOS/c1-3-17(2,13-9-5-4-6-10-13)20-16-18-14-11-7-8-12-15(14)19-16/h4-12H,3H2,1-2H3/t17-/m1/s1 |
InChI-Schlüssel |
DGLWQPMYHCKQMP-QGZVFWFLSA-N |
Isomerische SMILES |
CC[C@](C)(C1=CC=CC=C1)SC2=NC3=CC=CC=C3O2 |
Kanonische SMILES |
CCC(C)(C1=CC=CC=C1)SC2=NC3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(1-Azidopropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14210876.png)



![Triphenyl[4-(pyren-1-yl)phenyl]silane](/img/structure/B14210907.png)


![4-[Bis(4-chlorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B14210916.png)
![3-Methyl-5-(thiophen-3-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14210919.png)
![1-Methoxy-2-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14210921.png)




